Product packaging for Methyl [2,2'-bipyrimidine]-5-carboxylate(Cat. No.:)

Methyl [2,2'-bipyrimidine]-5-carboxylate

Cat. No.: B11797870
M. Wt: 216.20 g/mol
InChI Key: IABMNXUJAMXUTI-UHFFFAOYSA-N
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Description

Methyl [2,2'-bipyrimidine]-5-carboxylate is a high-purity chemical compound intended for research and development purposes only. It is strictly for laboratory use and is not classified as a medicinal product or consumer good. As a functionalized bipyrimidine derivative, this compound serves as a versatile precursor and key intermediate in various scientific fields. Its structure features two nitrogen-rich pyrimidine rings, which can act as excellent ligands for constructing metal-organic frameworks (MOFs) and coordination complexes with transition metals, as suggested by studies on analogous structures . The ester group provides a handle for further synthetic modification, making it valuable in organic synthesis, materials science, and the development of novel catalysts or photonic devices. Researchers can utilize this compound to explore its specific physicochemical properties and potential applications in their investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N4O2 B11797870 Methyl [2,2'-bipyrimidine]-5-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-pyrimidin-2-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c1-16-10(15)7-5-13-9(14-6-7)8-11-3-2-4-12-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABMNXUJAMXUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

For Methyl [2,2'-bipyrimidine]-5-carboxylate, ¹H NMR spectroscopy is expected to reveal the distinct electronic environments of the seven protons on the bipyrimidine core and the three protons of the methyl ester group. The aromatic region of the spectrum would be particularly complex due to the coupling between adjacent protons on the two pyrimidine (B1678525) rings. The proton on the C6 position is anticipated to be the most deshielded, appearing at the lowest field due to the anisotropic effects of the adjacent nitrogen and the electron-withdrawing carboxylate group.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum should display twelve distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to appear at the lowest field (typically 160-170 ppm). The chemical shifts of the aromatic carbons would provide further confirmation of the substitution pattern on the bipyrimidine rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyrimidine Ring Protons 7.5 - 9.5 120 - 160
Methyl Protons (-OCH₃) 3.9 - 4.1 52 - 54

Note: These are predicted values based on typical chemical shifts for similar functional groups and heterocyclic systems.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, confirming its elemental composition, and offers structural clues through the analysis of fragmentation patterns.

For this compound (C₁₂H₁₀N₂O₂), the molecular weight is 214.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 214. This peak provides direct confirmation of the compound's molecular formula.

The fragmentation pattern can further corroborate the proposed structure. Common fragmentation pathways for this molecule would likely involve the ester group. Key expected fragments include the loss of the methoxy (B1213986) radical (•OCH₃) leading to a fragment ion at m/z = 183, or the loss of the entire methyl carboxylate group (•COOCH₃) resulting in a peak at m/z = 155, corresponding to the bipyrimidine core.

Table 2: Expected Mass Spectrometry Data for this compound

m/z Value Proposed Fragment Significance
214 [C₁₂H₁₀N₂O₂]⁺ Molecular Ion ([M]⁺)
183 [M - •OCH₃]⁺ Loss of methoxy radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp peak is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The aromatic nature of the bipyrimidine core would be confirmed by the presence of C=C and C=N stretching vibrations, typically appearing in the 1400-1600 cm⁻¹ range. The spectrum of the parent 2,2'-bipyridine (B1663995) shows characteristic peaks for C=N and C=C stretching in this region researchgate.net. Additionally, C-H stretching vibrations for the aromatic rings would be observed above 3000 cm⁻¹, while the C-O single bond stretch of the ester would appear in the 1200-1300 cm⁻¹ region.

Table 3: Predicted Infrared Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
C-H Stretch (Aromatic) 3000 - 3100 Bipyrimidine Ring
C=O Stretch 1720 - 1740 Methyl Ester
C=N Stretch 1580 - 1620 Bipyrimidine Ring
C=C Stretch (Aromatic) 1400 - 1500 Bipyrimidine Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the conjugated bipyrimidine ring system. The parent 2,2'-bipyridine molecule exhibits two main absorption bands, one around 230 nm and a more intense one around 280 nm researchgate.netresearchgate.net. The presence of the carboxylate substituent on the bipyrimidine core is likely to cause a slight shift in the position and intensity of these absorption maxima (λ_max). Additionally, weaker n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, may be observed at longer wavelengths. The specific solvent used can also influence the position of these peaks.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Predicted Wavelength Range (λ_max, nm) Chromophore
π→π* 230 - 250 Bipyrimidine Ring
π→π* 280 - 320 Bipyrimidine Ring

Note: Predicted values are based on the spectrum of 2,2'-bipyridine and typical effects of carboxylate substitution.

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Methyl [2,2'-bipyrimidine]-5-carboxylate and its Coordination Complexes

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular and electronic structures of 2,2'-bipyridine (B1663995) and its derivatives, which serve as a foundational model for understanding this compound. nih.govlincoln.ac.uk DFT calculations on related compounds have demonstrated good to excellent agreement with experimentally determined structures. nih.gov

Substituents on the bipyridine or bipyrimidine framework can significantly alter the electronic and structural properties of the molecule through inductive and resonance effects. researchgate.net In the context of ruthenium-based molecular water oxidation catalysts, for example, it has been shown that while the coordination sphere of the ligand is the primary determinant of reactivity, electronic effects of substituents can slightly modify this primary reactivity. acs.org DFT calculations on Ru(bda)L₂-type catalysts, where 'bda' is 2,2'-bipyridine-6,6'-dicarboxylate, have indicated that altering the electron-donating ability of the equatorial ligand has a discernible impact. acs.org

For this compound, the methyl ester group (-COOCH₃) is an electron-withdrawing group. This is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the compound more susceptible to reduction. Studies on substituted benzothiazole (B30560) derivatives have shown that electron-withdrawing groups like -NO₂ can lower both the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels, thereby reducing the energy gap. mdpi.com A similar effect can be anticipated for the methyl carboxylate group on the bipyrimidine core.

Table 1: Predicted Electronic Effects of Substituents on a Bipyridine Framework

Substituent Effect on Electron Density Predicted Impact on HOMO/LUMO Energies
-CH₃ (donating) Increases Raises HOMO and LUMO energies
-COOCH₃ (withdrawing) Decreases Lowers HOMO and LUMO energies
-NH₂ (donating) Increases Raises HOMO and LUMO energies
-Br (withdrawing) Decreases Lowers HOMO and LUMO energies

Note: This table is based on general principles and findings from studies on substituted 2,2'-bipyridines. researchgate.net

DFT calculations are instrumental in simulating the charge distribution and orbital overlap within this compound and its metal complexes. In related Ru(bda)L₂ catalysts, DFT calculations revealed that the introduction of a nitrogen atom into the bda backbone results in a marginal increase in spin density on the oxo ligand and a more pronounced charge increase. acs.org This highlights the sensitivity of charge distribution to subtle changes in the ligand framework.

For metal complexes of this compound, the charge distribution and orbital overlap between the metal d-orbitals and the ligand's π and π* orbitals will be critical in determining the complex's properties, including its photophysical and electrochemical behavior. The planarity of the bipyrimidine rings is also a key factor, as it influences the extent of π-conjugation. frontiersin.org

Molecular Orbital (MO) Analysis and Electronic Structure Elucidation

Molecular orbital analysis provides a detailed picture of the electronic structure. The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are of particular importance as they govern the molecule's reactivity and electronic properties. For 2,2'-bipyridine and its derivatives, the electron clouds of the HOMO are typically distributed over the carbons and π-electrons of the rings. researchgate.net

In the case of this compound, the HOMO is expected to be localized primarily on the bipyrimidine ring system, while the LUMO will also be centered on the ring system but with significant contribution from the electron-withdrawing carboxylate group. This localization influences the molecule's behavior as a ligand and its redox properties. Computational modeling of ruthenium(II)-bipyridine complexes has shown that the metal-centered Singly Occupied Molecular Orbitals (SOMOs) can have a substantial bpy-π-orbital contribution. nih.gov

Theoretical Insights into Redox Activity and Noninnocent Ligand Behavior

The 2,2'-bipyridine ligand is known for its redox-active or "noninnocent" behavior, meaning the ligand itself can be oxidized or reduced. acs.org This has been demonstrated in zinc complexes where the oxidation state of the 2,2'-bipyridine moiety can be varied. acs.org The bipyrimidine core in this compound is also expected to exhibit redox activity. The presence of the electron-withdrawing methyl carboxylate group will likely make the ligand easier to reduce. Bipyridinium salts, which are N-alkylated derivatives of bipyridines, are known for their applications in redox flow batteries due to their reversible redox processes. frontiersin.org

Computational Modeling of Metal-Ligand Interactions and Binding Energetics

Computational modeling is a valuable tool for understanding the interactions between metal ions and ligands, including binding energetics. chemrxiv.org Such models can predict the geometry of metal complexes and the strength of the metal-ligand bonds. mdpi.com For instance, bioinorganic model complexes have been used to investigate interactions between metal ions and various metal-binding pharmacophores, including derivatives of 2,2'-bipyridine. nih.gov

Table 2: Computationally Modeled Parameters for Metal-Ligand Interactions

Parameter Description Importance
Bond Lengths (M-N) The distance between the metal center and the coordinating nitrogen atoms of the bipyrimidine. Indicates the strength of the metal-ligand bond.
Bond Angles (N-M-N) The angle formed by the two coordinating nitrogen atoms and the metal center. Defines the geometry of the coordination sphere.
Binding Energy The energy released upon the formation of the metal-ligand bond. Quantifies the stability of the metal complex.
Orbital Overlap The extent to which metal and ligand orbitals interact. Determines the nature of the chemical bond (e.g., covalent vs. ionic character).

Note: This table outlines key parameters that can be determined through computational modeling of metal complexes of this compound.

Coordination Chemistry of Methyl 2,2 Bipyrimidine 5 Carboxylate As a Ligand

Ligand Design Principles and Coordination Capabilities of Bipyrimidine Carboxylates

The design of ligands is a strategic process aimed at creating molecules with specific coordination geometries, electronic properties, and functionalities. Bipyrimidine carboxylates, such as Methyl [2,2'-bipyrimidine]-5-carboxylate, are designed based on several key principles. The 2,2'-bipyrimidine (B1330215) core is a classic bidentate chelating ligand, capable of forming stable five-membered rings with metal ions through its two nitrogen atoms. This chelate effect significantly enhances the stability of the resulting metal complexes.

The incorporation of a carboxylate group, specifically a methyl ester in this case, into the bipyrimidine framework serves multiple purposes. It enhances the ligand's coordination capabilities and influences the properties of the resulting metal complexes. researchgate.net The ester group can act as an additional coordination site, potentially leading to bridging behavior or the formation of polynuclear structures. Furthermore, the carboxylate substituent modifies the electronic properties of the bipyrimidine system. As an electron-withdrawing group, it can lower the energy of the ligand's π* orbitals, which has significant implications for the photophysical and electrochemical properties of its metal complexes. nih.gov This electronic tuning is crucial for applications in areas like photocatalysis and light-emitting devices. The steric and electronic characteristics imparted by both the bipyrimidine scaffold and the carboxylate functional group make these ligands particularly valuable in coordination chemistry. For example, in cobalt(II) complexes, 2,2'-bipyrimidine has been shown to act as a bis-bidentate ligand, linking metal centers into polymeric chains. acs.org

Formation of Homoleptic and Heteroleptic Metal Complexes

This compound can form both homoleptic and heteroleptic metal complexes. Homoleptic complexes are those in which a central metal ion is coordinated to only one type of ligand, for example, tris(this compound)ruthenium(II). Heteroleptic complexes, in contrast, contain more than one type of ligand, such as bis(2,2'-bipyridine)(this compound)ruthenium(II).

The formation of heteroleptic complexes is a powerful strategy for fine-tuning the properties of the final assembly. acs.org By systematically varying the ligands, researchers can control the spectroscopic and electrochemical characteristics of the complex. researchgate.net For instance, in a study on Ru(II) complexes, it was found that strained heteroleptic complexes were more photoactive and cytotoxic than their tris-homoleptic counterparts, and that bipyridine ligands were superior to bipyrimidine in this context. nih.gov However, the homoleptic complexes demonstrated a greater ability to inhibit protein production in living cells. nih.gov This highlights the trade-offs and specific functionalities that can be achieved by moving from homoleptic to heteroleptic systems. The synthesis of these complexes often involves sequential reactions where a precursor complex, such as Ru(bpy)₂Cl₂, is reacted with the desired third ligand to form the final heteroleptic product. uark.edu

Table 1: Comparison of Homoleptic and Heteroleptic Complex Properties
PropertyHomoleptic ComplexesHeteroleptic ComplexesReference
Composition Single type of ligand (e.g., [M(L)₃])Multiple types of ligands (e.g., [M(L₁)₂(L₂)]) nih.gov
Property Tuning Limited; properties are an average of the ligand's contribution.High degree of control; properties can be fine-tuned by ligand substitution. acs.orgresearchgate.net
Photoactivity (in some Ru(II) systems) Generally lower than strained heteroleptic counterparts.Can be enhanced, particularly in strained systems. nih.gov
Biological Activity (in some Ru(II) systems) Enhanced ability to inhibit protein production.Can exhibit higher cytotoxicity. nih.gov

Coordination with Transition Metals

Ruthenium polypyridyl complexes have been the subject of intense research due to their rich photophysical and electrochemical properties. This compound is an excellent ligand for forming stable Ru(II) complexes. The resulting compounds exhibit strong absorption in the visible spectrum, attributed to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org The energy of this transition, and thus the color and emission properties of the complex, can be tuned by modifying the ligands.

Research on related ruthenium(II) carboxypyridine complexes has shown a linear dependence between the number of coordinated carboxylato groups and the electrochemical redox potentials. nih.gov Specifically, for each carboxylate group added, the reduction potential for the Ru(II)/Ru(III) oxidation step is lowered by approximately 0.4 V. nih.gov This demonstrates the significant electronic influence of the carboxylate moiety. The synthesis of these complexes typically involves the reaction of a ruthenium precursor, like RuCl₃·3H₂O or [Ru(p-cymene)Cl₂]₂, with the desired ligands in a suitable solvent under reflux. uark.edunih.gov The resulting complexes are often purified by column chromatography. uark.edu

Table 2: Selected Properties of Ruthenium Polypyridyl Complexes
ComplexOxidation Potential (E½, Ru(II/III)) vs. Ag/AgClEmission Max (λₑₘ)Key FeatureReference
[Ru(6-carboxylato-bpy)₂] ~0.46 VNot ReportedShows a significant shift in redox potential due to two carboxylate groups. nih.gov
[Ru(bpy)₂(Pic)]PF₆ (Pic = 2-carboxylatopyridine) ~0.86 V630 nmDemonstrates luminescence in a mononuclear Ru(II) complex with a carboxypyridine moiety. nih.gov
Ru(Cl-phen)(bpy)₂₂ +1.28 V vs. SSCE611 nmExample of a heteroleptic complex with tuned properties. uark.edu

While zinc(II) is a redox-inactive metal ion, its complexes with "noninnocent" ligands can exhibit rich redox chemistry. A noninnocent ligand is one that can exist in multiple oxidation states. The 2,2'-bipyridine (B1663995) and, by extension, the 2,2'-bipyrimidine framework can act as a redox-active ligand. nih.gov It can accept electrons into its π* orbitals to form a radical anion (bpy•⁻) or a diamagnetic dianion (bpy²⁻). nih.govacs.org

Systematic studies on zinc complexes with 2,2'-bipyridine have demonstrated this behavior clearly. A series of β-diketiminate-supported zinc complexes of 2,2'-bipyridine were synthesized where the bipyridine ligand was present in its neutral (bpy⁰), radical anion (bpy•⁻), and dianion (bpy²⁻) forms. nih.gov The transition between these states was confirmed by structural, spectroscopic, and magnetic measurements. For instance, the formation of the radical complex LZn(bpy•) was confirmed by its paramagnetic nature and UV-vis absorption bands characteristic of bipyridine radical species. nih.gov This redox activity localized on the ligand, rather than the metal, is a key feature of the coordination chemistry of bipyrimidine-type ligands with redox-inactive metals like zinc. A similar redox non-innocence has been established in zinc complexes where a bipyrimidine moiety is part of a larger macrocyclic ligand. tum.de

Lanthanide ions (Ln³⁺) possess unique luminescent properties, characterized by sharp, line-like emission bands and long luminescence lifetimes. However, their direct excitation is inefficient due to forbidden f-f transitions. nih.gov This limitation can be overcome by using organic ligands that act as "antennas." The organic ligand, such as this compound, absorbs light strongly (typically a π–π* transition) and then transfers the absorbed energy to the central lanthanide ion, which subsequently luminesces. mdpi.com This process is known as the antenna effect or sensitization.

Bipyridine carboxylate derivatives are particularly effective antenna ligands for lanthanides. researchgate.net The conjugated bipyridine system provides a strong chromophore for light absorption, and the carboxylate group offers a robust binding site for the hard lanthanide ions. nih.gov The energy level of the ligand's triplet state is crucial and must be appropriately matched with the emissive energy level of the lanthanide ion for efficient energy transfer to occur. Studies on lanthanide complexes with ligands like 5-aryl-2,2'-bipyridine-6'-carboxylic acids have shown improved photophysical properties, including high luminescence quantum yields. researchgate.net The resulting complexes of ions like Europium(III) and Terbium(III) exhibit their characteristic red and green emissions, respectively. mdpi.com

The platinum group metals, which include platinum, palladium, rhodium, osmium, and iridium, in addition to the already discussed ruthenium, form a diverse range of complexes with bipyrimidine-type ligands. Platinum(II) complexes, in particular, have been widely studied for their photoluminescent properties and applications in organic light-emitting diodes (OLEDs).

Platinum(II) complexes with diimine ligands like substituted bipyridines typically adopt a square planar geometry. These complexes often display luminescence from a charge-transfer excited state. acs.org The introduction of a this compound ligand would be expected to influence these properties significantly. The bipyrimidine core provides the necessary diimine coordination site, while the electron-withdrawing carboxylate group can tune the energy of the charge-transfer state, affecting the emission color and efficiency. The redox behavior of these complexes is also of interest, with many showing quasi-reversible processes in cyclic voltammetry. researchgate.net The synthesis of such complexes often involves the reaction of a platinum precursor like K₂PtCl₄ or [Pt(ligand)Cl₂] with the bipyrimidine ligand. researchgate.netnih.gov

Chelation Effects and Specific Binding Modes in Metal-Ligand Architectures

The coordination chemistry of this compound is fundamentally defined by the chelation effect stemming from its bidentate N,N'-donor sites within the 2,2'-bipyrimidine core. This structural motif, analogous to the well-studied 2,2'-bipyridine, allows the ligand to form stable five-membered chelate rings with a single metal center. The planarity of the bipyrimidine system facilitates electron delocalization, which in turn influences the electronic properties and stability of the resulting metal complexes.

The primary binding mode observed for 2,2'-bipyrimidine and its derivatives involves the coordination of the two nitrogen atoms to a metal ion. This chelation is a thermodynamically favorable process, leading to the formation of complexes that are significantly more stable than those formed with an equivalent number of monodentate pyridine (B92270) ligands. This enhanced stability is a hallmark of the chelate effect.

The geometry of the resulting metal complexes is dictated by the coordination preferences of the metal ion. For instance, with transition metals like iron, ruthenium, or cobalt, octahedral geometries are common, leading to the formation of tris-chelate complexes of the type [M(L)₃]ⁿ⁺. In such complexes, three molecules of this compound would coordinate to the metal center. Other geometries, such as square planar for Pt(II) or tetrahedral for other d¹⁰ metal ions, are also possible and would result in different stoichiometries and architectures.

Table 1: Common Coordination Geometries and Resulting Complex Types with Bidentate N,N'-Chelating Ligands

Coordination NumberGeometryGeneral Formula (L = bidentate ligand)
4Square Planar[ML₂]ⁿ⁺
4Tetrahedral[ML₂]ⁿ⁺
6Octahedral[ML₃]ⁿ⁺

Influence of Carboxylate and Ester Functionality on Coordination Preferences

Electronically, the ester group is electron-withdrawing, which can affect the electron density on the bipyrimidine ring system. This, in turn, can modulate the σ-donating and π-accepting properties of the nitrogen donor atoms. A decrease in electron density on the nitrogen atoms might slightly weaken the metal-ligand bond compared to an unsubstituted bipyrimidine. However, this electronic effect can also be beneficial in certain catalytic applications where the electronic tuning of the metal center is crucial.

Sterically, the methyl carboxylate group is relatively modest in size and is positioned away from the immediate coordination sphere of the nitrogen atoms. Therefore, it is not expected to significantly hinder the chelation of the ligand to a metal center. However, the oxygen atoms of the ester group possess lone pairs of electrons and could potentially engage in secondary coordination to the same or an adjacent metal center, particularly if the primary coordination leaves the metal ion coordinatively unsaturated. This could lead to the formation of polynuclear or polymeric structures. In such cases, the ester group could act as a bridging ligand, connecting two metal centers.

Furthermore, the ester functionality can influence the solubility of the resulting metal complexes, potentially rendering them more soluble in organic solvents compared to their unsubstituted or carboxylic acid-functionalized counterparts. This is an important practical consideration in the synthesis, purification, and application of these complexes.

While direct participation of the ester group in coordination is a possibility, it is more likely that its influence is felt through electronic modulation of the bipyrimidine system and through its impact on the supramolecular assembly of the metal-ligand architectures via intermolecular interactions.

Table 2: Potential Roles of the Methyl Carboxylate Group in Coordination Chemistry

FeatureInfluence on Coordination
Electronic Effect Electron-withdrawing nature modifies the electron density on the bipyrimidine ring, affecting the ligand's donor/acceptor properties.
Steric Effect The group's size is unlikely to sterically hinder the primary N,N'-chelation.
Secondary Coordination The ester oxygen atoms could potentially coordinate to a metal center, leading to bridging or higher-dimensional structures.
Solubility Can enhance the solubility of metal complexes in organic solvents.
Supramolecular Interactions Can participate in non-covalent interactions, influencing crystal packing and the formation of extended networks.

Applications in Functional Materials and Catalysis

Catalytic Applications of Metal Complexes Derived from Methyl [2,2'-bipyrimidine]-5-carboxylate

The chelation of metal ions by the bipyrimidine scaffold is a key feature that enables the design of stable and reactive catalysts. The two nitrogen atoms form a robust coordination plane with a metal center, which can be fine-tuned by substituents on the rings. The methyl carboxylate group at the 5-position can influence the electronic environment of the metal center, thereby modulating its catalytic activity, or it can be used as an anchor point to immobilize the catalyst.

Metal complexes derived from bipyrimidine ligands are promising candidates for catalyzing cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The Suzuki-Miyaura and Heck reactions, typically catalyzed by palladium complexes, are powerful methods for forming carbon-carbon bonds. nih.govlibretexts.org The bipyrimidine ligand can stabilize the palladium center in its various oxidation states throughout the catalytic cycle.

While direct catalytic data for metal complexes of this compound are not extensively detailed, the broader class of substituted bipyridine ligands has proven effective. For instance, palladium complexes of bipyridine derivatives are used in Suzuki-Miyaura coupling to synthesize complex biaryl compounds. orgsyn.org The Negishi cross-coupling is another powerful method for preparing bipyridine derivatives themselves, highlighting the stability of the core structure under catalytic conditions. orgsyn.org The functional group tolerance of these reactions is high, accommodating esters like the one present in this compound. orgsyn.org The Heck reaction, which couples aryl halides with alkenes, also frequently employs palladium catalysts that can be supported by N-donor ligands like bipyrimidines. nih.govorganic-chemistry.org

The performance of such catalytic systems is illustrated by related ligands in Suzuki-Miyaura reactions.

Catalyst PrecursorAryl HalideBoronic AcidBaseSolventYield (%)Reference
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207)Phenylboronic acidK₃PO₄1,4-DioxaneGood mdpi.com
Pd(II)-quinolinealdoxime complexMethyl 5-bromobenzofuran-2-carboxylate4-chlorophenylboronic acidCs₂CO₃Toluene96 researchgate.net
Pd(OAc)₂2-bromopyridine3-pyridylboronic acid-5-methyl esterK₂CO₃Toluene/EthanolModerate

Transition metal-catalyzed C-H activation is a rapidly advancing field that allows for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical synthetic route. acs.org The bipyrimidine moiety in this compound can act as an effective directing group, guiding a metal catalyst to a specific C-H bond within a substrate. acs.org Furthermore, the carboxylate group (often after hydrolysis of the methyl ester) can participate directly in the C-H cleavage step through a mechanism known as carboxylate-assisted C-H activation. This bifunctional role can enhance both the rate and selectivity of the reaction. nih.gov

Studies on similar systems, such as the C-H activation of phenylpyridines, have shown that palladium, ruthenium, and nickel complexes can mediate this transformation. researchgate.net In these processes, the metal coordinates to the nitrogen atom of the pyridine (B92270), and a carboxylate ligand, acting as a proton shuttle, facilitates the deprotonation of a nearby C-H bond. This leads to the formation of a stable cyclometalated intermediate, which can then react with a coupling partner. acs.orgnih.gov The electronic properties of the bipyrimidine ligand and the nature of the metal center are crucial in determining the efficiency of the C-H activation step.

The field of asymmetric catalysis relies on the use of chiral catalysts to produce enantiomerically enriched products. While this compound is an achiral molecule, it serves as an excellent scaffold for the synthesis of chiral ligands. researchgate.net By introducing chiral substituents onto the bipyrimidine framework, it is possible to create a chiral coordination environment around a metal center.

A variety of chiral 2,2'-bipyridine (B1663995) ligands have been successfully synthesized and applied in asymmetric transformations. nih.govdurham.ac.uk For example, chiral bipyridine N,N'-dioxides have been used as organocatalysts in the asymmetric allylation of aldehydes. nih.gov Similarly, copper(I) complexes of bipyridyl ligands derived from monoterpenes have shown high enantioselectivity in the allylic oxidation of cyclic olefins and in cyclopropanation reactions. durham.ac.uk The development of chiral derivatives of this compound could therefore lead to new catalysts for a wide range of asymmetric reactions, including hydroaminations and Diels-Alder cycloadditions. mdpi.com

The conversion of carbon dioxide (CO₂) into chemical fuels using solar energy is a critical goal for sustainable energy research. Molecular photocatalysts based on transition metals are central to this effort. Rhenium(I) and manganese(I) tricarbonyl complexes containing bipyridine-type ligands are among the most studied and efficient catalysts for the photochemical reduction of CO₂ to carbon monoxide (CO) or formic acid (HCOOH). nih.govdoi.org

The catalytic cycle typically involves the absorption of visible light by a photosensitizer (often a ruthenium complex), which then transfers an electron to the catalyst. researchgate.net The reduced catalyst binds and activates a CO₂ molecule, which is then converted to CO or HCOOH. The bipyrimidine ligand plays a crucial role by accepting the electron from the photosensitizer and tuning the redox potentials of the catalytic center. researchgate.net The presence of a carboxylate group, as in the hydrolyzed form of this compound, can further modify the electronic structure and provides a convenient handle for anchoring the catalyst to surfaces or incorporating it into larger assemblies like MOFs to prevent catalyst dimerization and improve performance. acs.org

Catalyst SystemProductTurnover Number (TON)ConditionsReference
fac-Re(bpy)(CO)₃Cl / TEOACO~20DMF, λ ≥ 400 nm nih.gov
Mn(CN)(bpy)(CO)₃ / [Ru(dmb)₃]²⁺ / TEOAHCOOH127MeCN, 15h, 470 nm researchgate.net
Mn(CN)(bpy)(CO)₃ / [Ru(dmb)₃]²⁺ / TEOACO21MeCN, 15h, 470 nm researchgate.net
Re(apbpy)(CO)₃Br / BIHHCOO⁻86Acetonitrile, λ > 420 nm researchgate.net

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com These materials are of immense interest due to their high porosity, tunable structures, and potential applications in gas storage, separation, and catalysis. The combination of N-heterocyclic ligands (like bipyrimidine) and carboxylate functionalities is a powerful strategy for designing MOFs with diverse structures and properties. acs.orgresearchgate.net

This compound is an ideal candidate for use as a linker in MOF synthesis. Typically, during the solvothermal conditions used for MOF synthesis, the methyl ester group undergoes hydrolysis to form the corresponding carboxylate anion. This resulting [2,2'-bipyrimidine]-5-carboxylate species can then act as a tritopic linker, coordinating to metal centers through the two nitrogen atoms of the bipyrimidine unit and the oxygen atoms of the carboxylate group.

This ability to bridge multiple metal centers allows for the construction of robust one-, two-, or three-dimensional networks. mdpi.com The specific geometry and connectivity of the resulting framework depend on the coordination preference of the metal ion and the reaction conditions. The use of mixed ligands, combining a bipyridyl-type linker with another polycarboxylate ligand, is a common technique to create complex and porous architectures. acs.orgnih.gov The bipyrimidine unit can either chelate a single metal center or bridge two different metal centers, adding to the structural versatility. researchgate.net

Metal IonBipyridyl-type LigandCarboxylate LigandResulting StructureReference
Mn(II)2,2'-bipyridyl2,2'-bithiophen-5,5'-dicarboxylate3D Framework mdpi.com
Zn(II)3,6-bis(4-pyridyl)-1,2,4,5-tetrazineBenzene-1,4-dicarboxylate3D pcu Framework acs.org
Cd(II)3,6-bis(4-pyridyl)-1,2,4,5-tetrazineBenzene-1,3,5-tricarboxylate3D jcr7 Framework acs.org
Ni(II)4,4'-bipyridine5-sulfoisophthalic acid3D Framework nih.gov

Strategies for Tailoring MOF Properties through Bipyrimidine Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs can be precisely tuned by modifying the constituent ligands. While no specific studies detail the use of this compound in MOF synthesis, the bipyrimidine core is a valuable component for engineering MOF properties.

Strategies for tailoring MOF properties using bipyrimidine-type ligands include:

Pore Size and Shape Modification: The geometry and size of the bipyrimidine ligand directly influence the dimensions of the pores within the MOF. The introduction of functional groups, such as the methyl carboxylate in the target compound, can alter the steric and electronic environment of the pores.

Framework Stability: Bipyrimidine ligands, as chelating agents, can enhance the stability of the MOF structure by forming strong coordination bonds with the metal centers. This improved stability is crucial for applications in catalysis and gas storage where the material is subjected to various chemical and physical conditions. acs.org

Introduction of Functional Sites: The nitrogen atoms in the bipyrimidine rings can act as basic sites for catalysis or as recognition sites for specific molecules. The ester group could be hydrolyzed post-synthesis to a carboxylic acid, providing a site for further functionalization or for modulating the MOF's polarity and adsorption characteristics.

Control of Interpenetration: In some cases, the structure of the ligand can be used to control the degree of interpenetration of multiple MOF networks within a single crystal. This can be a strategy to fine-tune the porosity and surface area of the material.

A study on MOFs derived from bipyridine and flexible 4-aminodiacetic terephthalic acid ligands demonstrated that optimizing the ligand structure can lead to fascinating architectures with enhanced catalytic activity for oxygen reactions in zinc-air batteries. rsc.org This highlights the potential of strategically functionalized bidentate nitrogen ligands in creating advanced functional materials.

StrategyGeneral Effect on MOF PropertiesPotential Influence of this compound
Ligand GeometryDictates pore dimensions and network topology.The specific geometry of the bipyrimidine core would define the framework's structure.
Functional GroupsIntroduces active sites, modifies polarity, and affects guest-host interactions.The methyl carboxylate group could serve as a site for post-synthetic modification or influence selective adsorption.
Chelating NatureEnhances the thermal and chemical stability of the framework.The bipyrimidine unit would be expected to form stable complexes with metal nodes.

Supramolecular Assembly and Self-Organization Phenomena

Molecular Scaffolding for Ordered Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. Bipyrimidine ligands are excellent candidates for use as molecular scaffolds in the construction of ordered supramolecular architectures. Although specific examples involving this compound are not documented, the general principles apply.

The bipyrimidine unit can direct the assembly of metal complexes into discrete, ordered structures such as grids, helicates, or cages. rsc.org The final architecture is determined by the coordination geometry of the metal ion and the stereochemical information encoded in the ligand. The functionalization of the bipyrimidine scaffold, for instance with a methyl carboxylate group, can introduce further non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can be exploited to guide the self-assembly process and stabilize the resulting supramolecular structure.

Self-Assembly of Metal Complex Surfactants into Nanoscale Structures

Metal complex surfactants are amphiphilic molecules that possess a metal-containing hydrophilic head group and a hydrophobic tail. These molecules can self-assemble in solution to form various nanoscale structures like micelles, vesicles, or liquid crystals. The incorporation of a metal complex allows for the introduction of catalytic, electronic, or photophysical properties into the self-assembled structure.

A bolaamphiphile bearing a bipyrimidine unit has been shown to self-assemble into spherical aggregates in water. acs.org Upon the addition of copper(II) ions, the coordination with the bipyrimidine moiety induced a morphological change from spheres to clustered aggregates. acs.org This demonstrates that metal-ligand interactions involving bipyrimidine can be a powerful tool to control the self-assembly of surfactants into tunable nanoscale structures. While this compound itself is not amphiphilic, it could be chemically modified to incorporate hydrophobic chains, thereby creating a novel metal-coordinating surfactant.

Optoelectronic and Photonic Material Applications

Utilization as Photosensitizers

Photosensitizers are molecules that can absorb light and transfer the energy to another molecule, often leading to the generation of reactive oxygen species. This property is utilized in applications such as photodynamic therapy and photocatalysis. Metal complexes containing bipyridine and related ligands are well-known for their photosensitizing capabilities.

Ruthenium complexes with 2,2'-bipyrimidine (B1330215) ligands have been synthesized and their photo- and electrochemical properties studied for applications in dye-sensitized solar cells. researchgate.net The electronic properties of the bipyrimidine ligand can be tuned to optimize the light-harvesting efficiency and the energy transfer dynamics of the complex. The introduction of an electron-withdrawing group like a methyl carboxylate on the bipyrimidine scaffold could potentially modulate the energy levels of the molecular orbitals, thereby influencing the absorption spectrum and the excited-state properties of the corresponding metal complex. This could be a strategy to fine-tune the photosensitizing properties for specific applications.

Development of Luminescent Materials

Luminescent materials, which emit light upon excitation, are crucial for applications in lighting, displays, and sensing. Bipyrimidine ligands are frequently used in the construction of luminescent metal complexes, particularly with transition metals and lanthanides.

The bipyrimidine ligand can act as an "antenna" in lanthanide complexes, absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits its characteristic luminescence. The photophysical properties of these complexes, such as the luminescence quantum yield and lifetime, are highly dependent on the structure of the organic ligand. researchgate.net

Furthermore, copper(I) complexes with functionalized bipyridine ligands have been shown to exhibit intense and tunable phosphorescence in both solution and the solid state. researchgate.netrsc.org The electronic nature of the substituents on the bipyridine ligand plays a significant role in determining the emission color and efficiency. researchgate.netrsc.org While there is no specific research on luminescent materials derived from this compound, its bipyrimidine core suggests its potential as a ligand for the creation of novel luminescent metal complexes.

Application AreaGeneral Role of Bipyrimidine LigandsPotential Contribution of this compound
PhotosensitizersAct as light-harvesting components in metal complexes.The methyl carboxylate group could modulate the electronic properties and excited-state dynamics.
Luminescent MaterialsServe as "antenna" ligands for energy transfer to emissive metal centers.The functional group could influence the luminescence quantum yield and emission wavelength.

Applications in Energy Storage Systems (General)

The 2,2'-bipyrimidine scaffold, the core structure of this compound, is a promising candidate for active materials in non-aqueous redox flow batteries (RFBs). nih.gov These energy storage systems are particularly suited for large-scale applications, such as grid-level storage, due to their decoupled energy and power capacities. The primary advantage of 2,2'-bipyrimidine-based molecules lies in their ability to act as anolytes, the negative electrode material in a battery. nih.gov

These compounds are attractive because they can store two electrons per molecule at a low reduction potential, which is a desirable characteristic for high-energy-density batteries. nih.gov The modular nature of their synthesis allows for systematic modifications of the molecular structure, enabling researchers to tune their electrochemical properties, such as redox potential and solubility, to meet the specific demands of an energy storage system. nih.gov

Research on Electrode Materials for Energy Storage

Detailed research into a library of 24 potential 2,2'-bipyrimidine anolytes has shed light on the structure-function relationships that govern their performance. nih.gov A key finding from this research is the electrochemical behavior of 2,2'-bipyrimidines featuring ester groups at the 5 and 5' positions, which are structurally very similar to this compound. nih.gov

Cyclic voltammetry experiments on these di-ester substituted bipyrimidines revealed that they undergo two successive and reversible one-electron reduction events. nih.gov These two redox events occur at very similar negative potentials, a crucial attribute for anolytes as it allows for the transfer of two electrons without a significant loss in energy efficiency. nih.gov Specifically, the reduction potentials were observed at approximately -1.83 V and -2.00 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. nih.gov This low potential is advantageous for achieving a high cell voltage when paired with a suitable catholyte. nih.gov

The research underscores that the 2,2'-bipyrimidine skeleton is a robust platform for developing high-performance anolytes. While specific experimental data for this compound is not yet prevalent in the literature, the findings for the di-ester analogue strongly suggest that it would exhibit similar favorable electrochemical properties, making it a compound of significant interest for future research in energy storage.

Interactive Data Table: Electrochemical Properties of a 5,5'-diester substituted 2,2'-bipyrimidine

PropertyValueReference Electrode
First Reduction Potential (E¹₁⸝₂)-1.83 VFc/Fc⁺
Second Reduction Potential (E²₁⸝₂)-2.00 VFc/Fc⁺
Number of Electrons Transferred2-

Structure Property Relationships and Derivative Studies

Systematic Modification of the Bipyrimidine Scaffold

The 2,2'-bipyrimidine (B1330215) structure serves as a versatile scaffold for creating complex ligands. However, compared to its more famous analogue, 2,2'-bipyridine (B1663995), there are fewer reports on the synthesis of its functionalized derivatives. acs.org Developing straightforward methods for introducing functional groups onto the 2,2'-bipyrimidine core is crucial for exploring its full potential in supramolecular chemistry and for creating new coordination polymers with unique properties. acs.org

Systematic modification involves the strategic introduction of various functional groups at different positions on the bipyrimidine rings. These modifications allow for the fine-tuning of the ligand's properties. For instance, researchers have successfully synthesized novel chelate nitrogen ligands based on 2,2'-bipyrimidine by incorporating phasmidic tails or methoxy (B1213986) substituents. rsc.org Such modifications, even when distant from the metal-binding site, can significantly affect the resulting coordination chemistry and the supramolecular structure of the complexes formed. anu.edu.auacs.org Strategies analogous to those used for bipyridines, such as Negishi cross-coupling, have proven effective for creating methyl-substituted derivatives, which can serve as precursors for further functionalization. orgsyn.org

The synthesis of a series of unsymmetrically substituted ligands is a key area of focus, as these compounds can lead to metal complexes with specific, tailored properties. researchgate.net These synthetic efforts have expanded the library of available bipyrimidine-based ligands, enabling a more systematic investigation of structure-property relationships. acs.org

Impact of Substituents on Electronic and Coordination Behavior

The electronic nature and coordination behavior of the bipyrimidine ligand are highly sensitive to the type and position of its substituents. Substituents are broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each imparting distinct electronic effects through inductive and resonance phenomena. tandfonline.com

Electron-donating groups, such as amino (-NH2) or methyl (-CH3) groups, increase the electron density on the bipyrimidine ring system. tandfonline.com This enhancement of electron density can strengthen the ligand's ability to donate its lone-pair electrons to a metal center, potentially leading to more stable metal complexes. tandfonline.com In contrast, electron-withdrawing groups, such as nitro (-NO2) or the methoxycarbonyl (-COOCH3) group found in Methyl [2,2'-bipyrimidine]-5-carboxylate, decrease the electron density on the rings. sciencepublishinggroup.comresearchgate.net This typically lowers the energy of the ligand's Lowest Unoccupied Molecular Orbital (LUMO), which can be advantageous for applications involving electron transfer processes. sciencepublishinggroup.comresearchgate.net

These electronic modifications directly influence the ligand's coordination behavior. For example, the introduction of methyl groups onto a bipyridine ligand was shown to influence the topology of the resulting metal-organic frameworks (MOFs), even without changing the core structure of the primary building units. mdpi.com The strength of the coordination interactions can also be affected; electron-donating groups in the para-position of a pyridine (B92270) ring are known to increase the nucleophilicity of the nitrogen donor atom, leading to stronger coordination. mdpi.com DFT calculations on substituted bipyridines have shown that substituents alter both electronic and structural properties, with a general reduction in the HOMO-LUMO energy gap observed upon substitution. tandfonline.com

Table 1: Effect of Substituent Type on Bipyridine Ligand Properties (Analogous to Bipyrimidine)
Substituent TypeExample GroupsEffect on Ring Electron DensityEffect on LUMO Energy LevelImpact on Coordination
Electron-Donating Group (EDG)-NH2, -OH, -CH3IncreasesIncreases sciencepublishinggroup.comEnhances ligand-to-metal donation tandfonline.com
Electron-Withdrawing Group (EWG)-NO2, -CN, -COOCH3DecreasesDecreases sciencepublishinggroup.comresearchgate.netFacilitates metal-to-ligand back-bonding

Comparative Studies with Analogous Bipyridine Systems

While 2,2'-bipyrimidine shares key structural features with its well-studied analogue 2,2'-bipyridine, there are fundamental differences in their coordination chemistry. acs.org Both ligands possess pre-organized nitrogen donor atoms that allow them to chelate to a metal ion, and both have a π-conjugated system that can mediate electronic interactions between metal centers. acs.org

The primary distinction lies in their functionality as ligands. The 2,2'-bipyridine ligand generally acts as a simple chelating ligand, coordinating to a single metal ion. acs.org In contrast, 2,2'-bipyrimidine has the ability to act as a bridging ligand, capable of binding two separate metal centers simultaneously, a feature it shares with 4,4'-bipyridine. acs.org This bridging capability makes 2,2'-bipyrimidine a highly attractive component for the construction of coordination polymers and other complex supramolecular structures. acs.organu.edu.au

Despite these advantageous properties, the coordination chemistry of 2,2'-bipyrimidine remains underdeveloped compared to that of bipyridine systems. acs.org Comparative studies are therefore essential to understand the unique contributions of the bipyrimidine scaffold and to leverage its bridging potential in the design of new functional materials.

Table 2: Comparison of 2,2'-Bipyridine and 2,2'-Bipyrimidine Ligands
Property2,2'-Bipyridine2,2'-Bipyrimidine
Nitrogen Donor AtomsTwo (chelating)Four (two chelating pairs)
Typical Coordination ModeTerminal Chelating acs.orgTerminal Chelating or Bridging acs.org
Primary ApplicationFormation of discrete metal complexesConstruction of coordination polymers and bimetallic systems acs.org
Conjugated Systemπ-conjugated pathway across two rings acs.orgπ-conjugated pathway across two rings acs.org

Influence of Ester Group Position and Nature on Compound Reactivity and Ligand Behavior

The position of the carboxylate or ester group is a key determinant of the ligand's coordination behavior. For example, in studies with a monocarboxylate-substituted 4,4'-bipyridine, the position of the acidic group was crucial for its utility in forming metal-containing building blocks for mixed-metal framework materials. nih.gov The steric bulk of the ester group can also play a significant role. Research on ruthenium complexes with bipyridine ligands functionalized with bulky ester side groups showed an unusual preference for the facial (fac) isomer, suggesting that steric hindrance can dictate the stereochemical outcome of complex formation. researchgate.net

Furthermore, the reactivity of the ester group itself opens pathways for post-synthetic modification. Esters can be hydrolyzed to carboxylic acids, which can then serve as anchoring groups for binding to surfaces or as hydrogen-bonding sites for directing supramolecular assembly. ossila.com The length and nature of the ester's alkyl chain can also influence the stability of resulting metal complexes; studies on pinene-bipyridine ligands showed that increasing the length of a pendant arm containing a carboxylate group disfavored complexation due to the formation of less stable seven- or eight-membered chelate rings. mdpi.com Therefore, both the electronic influence and the steric and reactive properties of the ester group are critical factors in the design of functional bipyrimidine-based ligands.

Q & A

Basic: What are the standard synthetic routes for Methyl [2,2'-bipyrimidine]-5-carboxylate, and how do reaction conditions influence yield and purity?

Answer: this compound can be synthesized via multi-step protocols, often involving condensation reactions or cross-coupling methodologies. For analogous pyrimidine carboxylates, the Biginelli reaction (using aldehydes, β-keto esters, and urea/thiourea under acidic conditions) is a common approach . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also be employed to introduce substituents onto the bipyrimidine core, with solvents like dimethylformamide (DMF) or ethanol and temperatures between 80–120°C optimizing yields . Purity is ensured via chromatographic techniques (e.g., HPLC) and recrystallization .

Advanced: How does the bipyrimidine core influence the compound's coordination chemistry and ligand behavior?

Answer: The bipyrimidine structure acts as a chelating ligand , coordinating metal ions through its nitrogen atoms. In analogous Mn(II) complexes, bipyrimidine ligands bridge two metal centers, forming dinuclear structures with distorted octahedral geometry . The ligand’s rigidity and electron-donating capacity modulate metal-ligand bond lengths and redox properties, which are critical for catalytic or magnetic applications. Computational modeling (e.g., DFT) can predict binding affinities and electronic effects .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, with chemical shifts for ester carbonyls (~165–170 ppm) and aromatic protons (~7–9 ppm) being diagnostic .
  • Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
  • X-ray crystallography resolves solid-state geometry, as demonstrated in related bipyrimidine-metal complexes .
  • Infrared (IR) spectroscopy detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced: What strategies optimize regioselectivity in substitution reactions of this compound?

Answer: Regioselectivity is controlled by:

  • Electronic directing groups : Electron-withdrawing substituents (e.g., ester) activate specific ring positions for nucleophilic attack .
  • Catalytic systems : Palladium or copper catalysts enhance cross-coupling efficiency at less reactive sites .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .
  • Temperature modulation : Lower temperatures favor kinetic control, while higher temperatures promote thermodynamic products .

Basic: What are the common functionalization pathways for modifying the ester group in this compound?

Answer:

  • Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions convert the ester to a carboxylic acid .
  • Reduction : LiAlH₄ reduces the ester to a primary alcohol .
  • Transesterification : Reacting with alternative alcohols (e.g., ethanol) in acidic media exchanges the ester group .
  • Aminolysis : Amines (e.g., NH₃) yield amide derivatives under catalytic conditions .

Advanced: How do electronic effects of substituents on the bipyrimidine ring alter reactivity in cross-coupling reactions?

Answer: Substituents significantly impact reactivity:

  • Electron-withdrawing groups (EWGs) : Enhance electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (SNAr) or oxidative addition in Pd-catalyzed couplings .
  • Electron-donating groups (EDGs) : Stabilize metal intermediates in cross-coupling, improving catalytic turnover .
  • Steric effects : Bulky substituents hinder access to reactive sites, requiring tailored catalysts (e.g., bulky phosphine ligands for Suzuki reactions) .

Basic: What are the typical applications of this compound in materials science?

Answer: The compound serves as:

  • A ligand precursor for metal-organic frameworks (MOFs) or coordination polymers with tunable luminescent/magnetic properties .
  • A building block for functionalized bipyrimidines used in organic electronics (e.g., OLEDs) .

Advanced: How can computational methods aid in predicting the reactivity and stability of this compound derivatives?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability during synthesis .
  • Docking studies : Models interactions with biological targets (e.g., enzymes) to guide drug design .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

  • Use personal protective equipment (PPE) : Gloves, lab coats, and goggles.
  • Ventilation : Handle in a fume hood due to potential dust/volatility.
  • Storage : Keep in airtight containers, protected from light and moisture at room temperature .

Advanced: How do structural variations in bipyrimidine derivatives impact their biological activity?

Answer:

  • Substituent position : 4- and 5-positions on the pyrimidine ring influence interactions with enzyme active sites (e.g., kinase inhibitors) .
  • Electron density : EWGs enhance binding to electrophilic biological targets (e.g., DNA topoisomerases) .
  • Solubility : Hydrophilic groups (e.g., -OH) improve bioavailability but may reduce membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.